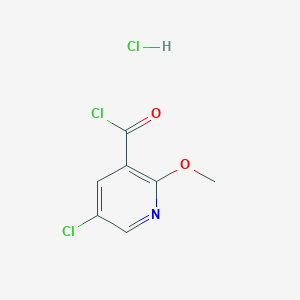
5-Chloro-2-methoxynicotinoylchloridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxynicotinoylchloridehydrochloride is a chemical compound with the molecular formula C7H6ClNO2·HCl. It is a derivative of nicotinic acid and is used primarily in laboratory settings for the synthesis of various substances . This compound is known for its reactivity and is often utilized in organic synthesis and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxynicotinoylchloridehydrochloride typically involves the chlorination of 2-methoxynicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxynicotinoylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 5-chloro-2-methoxynicotinic acid.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial chlorination step.
Hydrochloric Acid (HCl): Used to convert the product into its hydrochloride salt.
Nucleophiles: Various nucleophiles can be used in substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
5-Chloro-2-methoxynicotinic acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-2-methoxynicotinoylchloridehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxynicotinoylchloridehydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be readily replaced by other nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in organic synthesis to create a wide range of chemical products .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxynicotinaldehyde: A related compound with similar reactivity but different functional groups.
5-Chloro-2-oxindole: Another compound with a similar chlorine substitution pattern.
2-Chloro-5-nitrobenzaldehyde: Shares the chloro and nitro functional groups but differs in its overall structure.
Uniqueness
5-Chloro-2-methoxynicotinoylchloridehydrochloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and makes it valuable in various synthetic applications. Its ability to undergo multiple types of reactions, including substitution and hydrolysis, sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H6Cl3NO2 |
|---|---|
Molecular Weight |
242.5 g/mol |
IUPAC Name |
5-chloro-2-methoxypyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H5Cl2NO2.ClH/c1-12-7-5(6(9)11)2-4(8)3-10-7;/h2-3H,1H3;1H |
InChI Key |
BALXCOWEOPYWEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



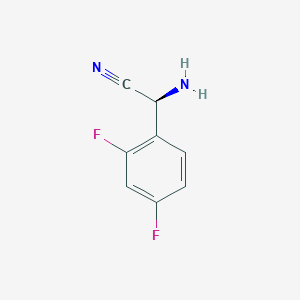
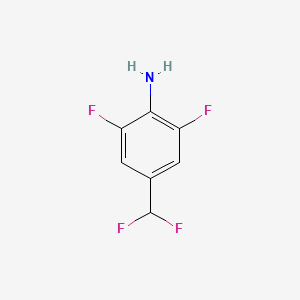
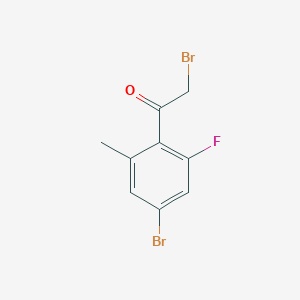
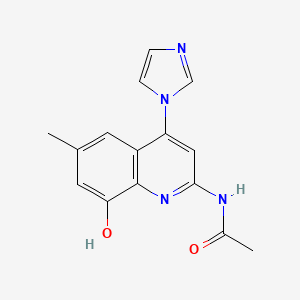

![N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)
![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)
![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)

![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
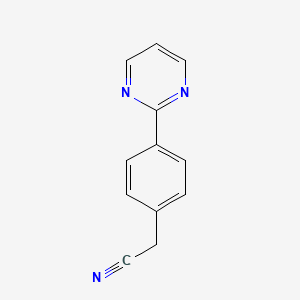
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
